molecular formula C16H25BClNO2 B2410450 3-Chloro-2-(N-isopropylaminomethyl)phenylboronic acid, pinacol ester CAS No. 2096340-07-5

3-Chloro-2-(N-isopropylaminomethyl)phenylboronic acid, pinacol ester

Cat. No.: B2410450
CAS No.: 2096340-07-5
M. Wt: 309.64
InChI Key: RZZFFGWXJFOBOU-UHFFFAOYSA-N
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Description

3-Chloro-2-(N-isopropylaminomethyl)phenylboronic acid, pinacol ester is a type of boronate ester. Boronate esters are generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .


Synthesis Analysis

The synthesis of this compound and similar compounds often involves the Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction is successful due to its exceptionally mild and functional group tolerant reaction conditions, along with the use of a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .


Molecular Structure Analysis

The molecular formula of this compound is C16H25BClNO2 . The structure of this compound and similar boronic esters is characterized by a boron atom bonded to two oxygen atoms, forming a planar oxygen-boron-oxygen motif .


Chemical Reactions Analysis

Boronic esters like this compound are valuable building blocks in organic synthesis. They are used in various chemical transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .


Physical and Chemical Properties Analysis

The physical and chemical properties of boronic esters like this compound are influenced by their structure. The planarity of the oxygen-boron-oxygen motif in these compounds plays an important role in minimizing steric interactions .

Scientific Research Applications

Solubility in Organic Solvents

Phenylboronic acid pinacol esters, including 3-Chloro-2-(N-isopropylaminomethyl)phenylboronic acid, pinacol ester, have been studied for their solubility in various organic solvents. These compounds demonstrate varying solubilities depending on the solvent, with significant solubility observed in ether and ketones. This property is essential for their use in organic synthesis and drug formulation processes (Leszczyński, Hofman, & Sporzyński, 2020).

Hydrolysis at Physiological pH

The susceptibility of phenylboronic pinacol esters to hydrolysis at physiological pH is a critical factor in their potential pharmacological applications. The rate of hydrolysis is influenced by the substituents in the aromatic ring, which is an important consideration for the design of new drugs and drug delivery devices (Achilli et al., 2013).

Phosphorescence Properties

Arylboronic esters, including the phenylboronic acid pinacol ester, have been found to exhibit phosphorescence in the solid state at room temperature. This unexpected property suggests potential applications in the development of new materials for organic phosphorescent devices (Shoji et al., 2017).

Polymer Synthesis

Phenylboronic acid pinacol esters are utilized in the synthesis of polymers, such as H2O2-cleavable poly(ester-amide)s. These polymers have potential applications in controlled drug delivery systems, responding to specific stimuli like hydrogen peroxide (Cui, Zhang, Du, & Li, 2017).

Protective Syntheses

These esters are used in the solid-state protection of various compounds, including diamines and polyols. The ability to perform these reactions without catalysts or auxiliaries and with minimal waste production is significant for green chemistry and industrial applications (Kaupp, Naimi-Jamal, & Stepanenko, 2003).

Sensory Applications

Phenylboronic acid pinacol esters are also explored in the development of sensitive fluorescent sensors for detecting trace amounts of water. This application is particularly relevant in environmental monitoring and quality control in various industries (Miho et al., 2021).

Diabetes Therapy

In medical research, these esters are being studied for use in glucose-sensitive transcutaneous delivery of insulin in diabetic rats. This application leverages the sensitivity of these compounds to glucose and hydrogen peroxide, demonstrating their potential in advanced medical therapies (Tong et al., 2018).

Safety and Hazards

Phenylboronic acid, pinacol ester, a compound similar to 3-Chloro-2-(N-isopropylaminomethyl)phenylboronic acid, pinacol ester, has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 according to its hazard statements .

Properties

IUPAC Name

N-[[2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BClNO2/c1-11(2)19-10-12-13(8-7-9-14(12)18)17-20-15(3,4)16(5,6)21-17/h7-9,11,19H,10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZZFFGWXJFOBOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Cl)CNC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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